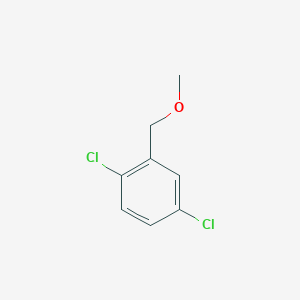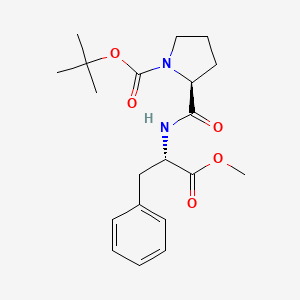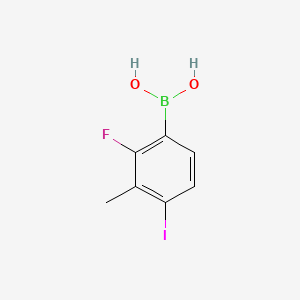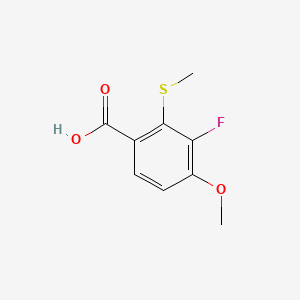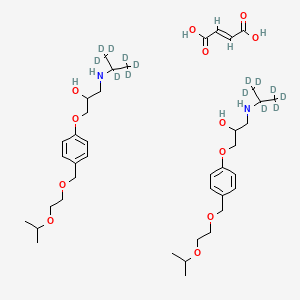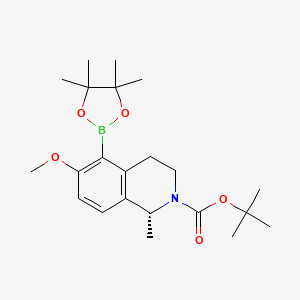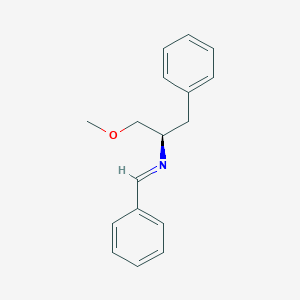
(R)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzylidene group attached to a methoxyphenylpropanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine typically involves the condensation of ®-1-methoxy-3-phenylpropan-2-amine with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine can be compared with other benzylidene derivatives and methoxyphenylpropanamines.
- Similar compounds include ®-N-Benzylidene-1-methoxy-3-phenylpropan-1-amine and (S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine.
Uniqueness
The uniqueness of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(2R)-1-methoxy-3-phenylpropan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H19NO/c1-19-14-17(12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,13,17H,12,14H2,1H3/t17-/m1/s1 |
InChI Key |
SUBNLDMYESIJHW-QGZVFWFLSA-N |
Isomeric SMILES |
COC[C@@H](CC1=CC=CC=C1)N=CC2=CC=CC=C2 |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


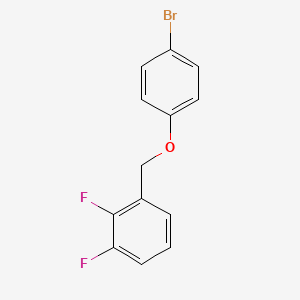
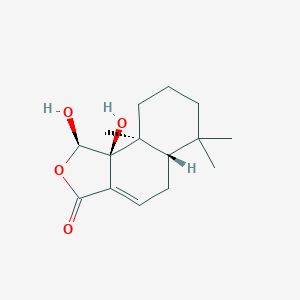
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)

